2-(3,3-Difluoroazetidin-1-yl)ethan-1-amine 2-(3,3-Difluoroazetidin-1-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.: 2045189-46-4
VCID: VC2893748
InChI: InChI=1S/C5H10F2N2/c6-5(7)3-9(4-5)2-1-8/h1-4,8H2
SMILES: C1C(CN1CCN)(F)F
Molecular Formula: C5H10F2N2
Molecular Weight: 136.14 g/mol

2-(3,3-Difluoroazetidin-1-yl)ethan-1-amine

CAS No.: 2045189-46-4

Cat. No.: VC2893748

Molecular Formula: C5H10F2N2

Molecular Weight: 136.14 g/mol

* For research use only. Not for human or veterinary use.

2-(3,3-Difluoroazetidin-1-yl)ethan-1-amine - 2045189-46-4

Specification

CAS No. 2045189-46-4
Molecular Formula C5H10F2N2
Molecular Weight 136.14 g/mol
IUPAC Name 2-(3,3-difluoroazetidin-1-yl)ethanamine
Standard InChI InChI=1S/C5H10F2N2/c6-5(7)3-9(4-5)2-1-8/h1-4,8H2
Standard InChI Key LNUROOUMAJXKDK-UHFFFAOYSA-N
SMILES C1C(CN1CCN)(F)F
Canonical SMILES C1C(CN1CCN)(F)F

Introduction

Chemical Identification and Properties

Basic Chemical Information

2-(3,3-Difluoroazetidin-1-yl)ethan-1-amine is a heterocyclic organic compound with a difluoroazetidine ring connected to an ethanamine moiety. The compound is identified by its CAS registry number 2045189-46-4 and has a molecular formula of C₅H₁₀F₂N₂ . The molecular weight of this compound is precisely 136.143107891083 g/mol, placing it in the category of small molecular entities . This compound appears in chemical catalogues under the product identifier AG-B05854, indicating its commercial availability for research purposes .

Table 1: Basic Chemical Information of 2-(3,3-Difluoroazetidin-1-yl)ethan-1-amine

ParameterInformation
Chemical Name2-(3,3-Difluoroazetidin-1-yl)ethan-1-amine
CAS Number2045189-46-4
Molecular FormulaC₅H₁₀F₂N₂
Molecular Weight136.143107891083 g/mol
Product IdentifierAG-B05854

Structural Features and Chemical Properties

The molecular structure of 2-(3,3-Difluoroazetidin-1-yl)ethan-1-amine features a four-membered azetidine ring with two fluorine atoms at the 3-position, connected to an ethylamine chain. This structural configuration contributes significantly to the compound's chemical behavior and reactivity profiles. The presence of the difluoro substituents likely enhances the compound's metabolic stability and lipophilicity, properties that are particularly valuable in drug design applications.

The compound is classified as a flammable liquid (Category 2) according to the GHS Classification system in accordance with 29 CFR 1910 (OSHA HCS) . This classification indicates that the compound has a relatively low flash point and can readily ignite under appropriate conditions. The hazard statement H225 further confirms its highly flammable nature in liquid and vapor states .

Safety ParameterClassification/Recommendation
GHS ClassificationFlammable liquids (Category 2)
Hazard StatementH225: Highly Flammable liquid and vapor
Precautionary StatementsP273: Avoid release to the environment
P403: Store in a well-ventilated place
Identified UsesLaboratory chemicals, manufacture of chemical compounds

Applications in Research and Development

Laboratory Applications

The compound 2-(3,3-Difluoroazetidin-1-yl)ethan-1-amine has identified uses in laboratory settings and in the manufacture of chemical compounds . Its unique structure, particularly the difluoroazetidine moiety, makes it a valuable building block in synthetic organic chemistry. Researchers may utilize this compound as a precursor in the synthesis of more complex molecules, particularly those intended for pharmaceutical applications.

CompoundMolecular FormulaMolecular Weight (g/mol)Distinguishing Features
2-(3,3-Difluoroazetidin-1-yl)ethan-1-amineC₅H₁₀F₂N₂136.14Contains difluoroazetidine ring with ethanamine chain
2-(3,3-difluoroazetidin-1-yl)ethanamine hydrochlorideC₅H₁₁ClF₂N₂172.60Hydrochloride salt form of the main compound
1-(3,3-Difluoroazetidin-1-yl)-2-(methylamino)ethan-1-oneC₇H₁₂F₂N₂O178.18 (approx.)Contains additional carbonyl group and methyl substitution

Current Research Status and Future Directions

Future research directions might include:

  • Comprehensive evaluation of the compound's pharmacological properties

  • Investigation of potential therapeutic applications

  • Development of efficient synthetic methodologies

  • Structure-activity relationship studies to optimize biological activity

  • Exploration of novel chemical transformations utilizing the compound as a building block

Analytical Methods and Characterization

Proper characterization of 2-(3,3-Difluoroazetidin-1-yl)ethan-1-amine is essential for ensuring its identity and purity in research applications. Standard analytical techniques applicable to this compound would likely include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, infrared spectroscopy, and elemental analysis.

The presence of fluorine atoms in the compound provides an additional analytical handle through ¹⁹F NMR spectroscopy, which can offer valuable structural information. High-performance liquid chromatography (HPLC) would be suitable for purity determinations, while single-crystal X-ray diffraction could provide definitive structural confirmation if suitable crystals can be obtained.

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